

Application Notes & Protocols for the Characterization of Methyl O-methylpodocarpate

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Compound of Interest

Compound Name: Methyl O-methylpodocarpate

CAS No.: 1231-74-9

Cat. No.: B073749

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Abstract

This comprehensive guide provides a suite of detailed analytical protocols for the definitive structural characterization and purity assessment of **Methyl O-methylpodocarpate**, a diterpenoid derivative of significant interest in synthetic and medicinal chemistry. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental choices, ensuring that each protocol is a self-validating system. We will explore a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and UV-Vis spectroscopy, and high-performance chromatographic methods (HPLC/GC) to build a complete analytical profile of the molecule.

Introduction and Physicochemical Profile

Methyl O-methylpodocarpate is a synthetically important derivative of podocarpic acid, a natural product resin acid. Its rigid tricyclic framework and functionalized aromatic ring make it a valuable chiral building block for the synthesis of more complex bioactive molecules.[1]

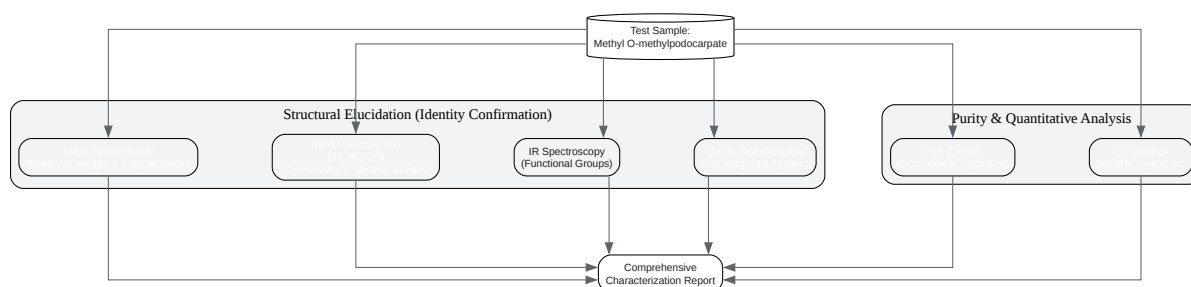
Accurate and comprehensive characterization is paramount to confirm its identity, establish purity, and ensure the reliability of subsequent experimental work.

The fundamental physicochemical properties of **Methyl O-methylpodocarpate** are summarized below, forming the basis for the analytical strategies that follow.

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₆ O ₃	[2]
Molecular Weight	302.41 g/mol	[2]
Physical Form	Off-white to white solid/crystals	[2]
Melting Point	129-131 °C	[2]
CAS Number	1231-74-9	[2]

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from initial structural confirmation to final purity assessment.



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Caption: Integrated workflow for the characterization of **Methyl O-methylpodocarpate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For **Methyl O-methylpodocarpate**, a combination of 1D (^1H , ^{13}C) and 2D (e.g., HSQC) experiments provides an unambiguous assignment of its structure.

Rationale & Expertise

The ^1H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ^{13}C NMR spectrum identifies the number of unique carbon atoms. A Heteronuclear Single Quantum Coherence (HSQC) experiment then correlates each proton with its directly attached carbon, enabling a confident assignment of the carbon skeleton.[3]

Experimental Protocol: ^1H , ^{13}C , and HSQC NMR

- Sample Preparation:
 - Accurately weigh 5-10 mg of **Methyl O-methylpodocarpate**.
 - Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl_3 is chosen for its excellent solubilizing power for nonpolar to moderately polar compounds and its well-defined residual solvent peak.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (500 MHz Spectrometer):
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak linewidth.
 - Set the sample temperature to 298 K.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a spectral width covering -2 to 12 ppm. Use a 30° pulse angle and a relaxation delay of 1-2 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a proton-decoupled spectrum with a spectral width of 0 to 220 ppm. Use a 45° pulse angle and a relaxation delay of 2 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) to identify all carbon signals, including quaternary carbons which typically have longer relaxation times.
 - HSQC: Utilize a standard gradient-selected HSQC pulse sequence. Set the spectral widths to encompass all proton and carbon signals identified in the 1D spectra.

Data Interpretation & Expected Results

The following data, derived from authoritative literature, confirms the structure of **Methyl O-methylpodocarpate**.^[1]

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Rationale
1.05	Singlet	3H	C-18 (axial Me)	Shielded axial methyl group on a quaternary carbon.
1.29	Singlet	3H	C-19 (equatorial Me)	Equatorial methyl group on a quaternary carbon, less shielded than C-18.
3.66	Singlet	3H	-COOCH ₃	Methyl protons of the ester functional group.
3.78	Singlet	3H	Ar-OCH ₃	Methyl protons of the aromatic ether functional group.
~6.82	Multiplet	3H	Aromatic (Ar-H)	Overlapping signals for the three protons on the substituted benzene ring.
(various)	(multiplet)	(~14H)	Aliphatic (CH, CH ₂)	Complex, overlapping signals of the saturated tricyclic core.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Predicted Shift (δ , ppm)	Carbon Type	Assignment	Rationale & Reference Range
~178	Quaternary	C-15 (C=O)	Ester carbonyl carbon. [4] (Range: 165-190 ppm)
~158	Quaternary	C-12 (Ar-C-O)	Aromatic carbon attached to the ether oxygen.
~130-140	Quaternary	Aromatic C	Quaternary aromatic carbons of the fused ring system.
~110-125	Tertiary	Aromatic CH	Aromatic carbons bearing protons.
~55	Primary	Ar-OCH ₃	Ether methyl carbon.
~52	Primary	-COOCH ₃	Ester methyl carbon.
~20-50	Various	Aliphatic C	Saturated carbons of the tricyclic core.
~15-25	Primary	C-18, C-19	Aliphatic methyl groups.

Note: The ^{13}C NMR data is predicted based on typical chemical shift ranges for the functional groups present.[3][4][5][6] An HSQC experiment would be used to definitively assign each aliphatic carbon by correlating it to its attached proton(s).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS)

with Electron Ionization (EI) is an ideal technique for a volatile and thermally stable compound like **Methyl O-methylpodocarpate**.

Rationale & Expertise

In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and form a molecular ion ($M^{+\bullet}$). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The excess energy causes the molecular ion to fragment in predictable ways, which helps to piece together the structure.[7] For esters, common fragmentation includes cleavage alpha to the carbonyl group and loss of the alkoxy group.[8]

Experimental Protocol: GC-MS (EI)

- Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Method:
 - Column: Use a low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Inlet: Set to 280 °C with a split ratio of 20:1.
 - Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes. This program ensures good separation from any potential impurities.
- MS Method:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 500.

Data Interpretation & Expected Results

The mass spectrum will provide a definitive molecular weight and a fragmentation pattern consistent with the proposed structure.[1]

Table 3: Mass Spectrometry Data (EI)

m/z	Relative Intensity	Assignment	Fragmentation Pathway
302	96%	[M] ⁺ •	Molecular Ion
287	Low	[M - CH ₃] ⁺	Loss of a methyl radical from one of the quaternary positions.
271	Moderate	[M - OCH ₃] ⁺	Alpha-cleavage with loss of the methoxy radical from the ether.
243	Low	[M - COOCH ₃] ⁺	Alpha-cleavage with loss of the carbomethoxy radical.
227	100% (Base Peak)	[M - C ₆ H ₅ O] ⁺	Complex rearrangement and cleavage of the aromatic portion.
171	9%	Fragment	Further fragmentation of the polycyclic core.
161	5%	Fragment	Further fragmentation of the polycyclic core.

Infrared (IR) and UV-Vis Spectroscopy: Functional Group and Chromophore Analysis

A. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Protocol: Prepare a potassium bromide (KBr) pellet by intimately mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

Data Interpretation: The IR spectrum provides a molecular fingerprint and confirms the presence of the ester and ether functionalities.[1]

Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
~2950	Strong	C-H Stretch	Aliphatic sp ³ C-H
1710	Very Strong	C=O Stretch	Ester Carbonyl
1605	Medium	C=C Stretch	Aromatic Ring
1500	Medium	C=C Stretch	Aromatic Ring
1465	Medium	C-H Bend	CH ₂ /CH ₃
~1250	Strong	C-O Stretch	Aryl-Alkyl Ether
~1150	Strong	C-O Stretch	Ester

B. UV-Vis Spectroscopy

This technique is used to characterize the electronic transitions within the molecule, specifically within the aromatic chromophore.

Protocol: Prepare a solution of the sample in a UV-transparent solvent like ethanol or acetonitrile at a known concentration (e.g., 0.01 mg/mL). Record the spectrum from 200 to 400 nm using a quartz cuvette.

Data Interpretation: The substituted benzene ring is the primary chromophore. The presence of the electron-donating methoxy group will cause a bathochromic (red) shift compared to unsubstituted benzene.[9]

Table 5: Predicted UV-Vis Absorption Data (in Ethanol)

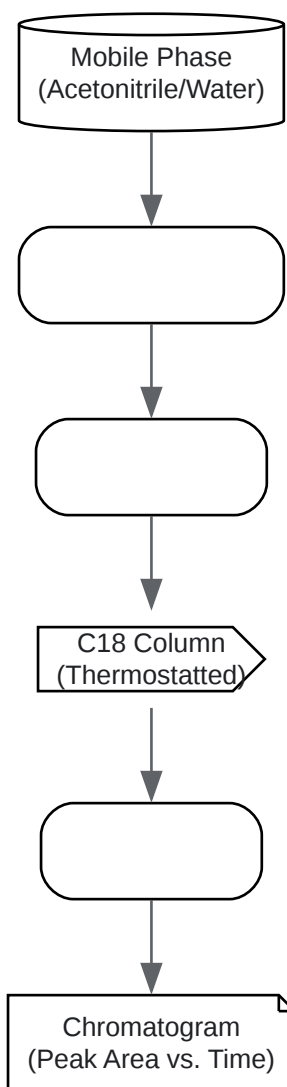
Predicted λ_{\max} (nm)	Transition Type	Chromophore
~280 nm	$\pi \rightarrow \pi$	Substituted Benzene Ring
~225 nm	$\pi \rightarrow \pi$	Substituted Benzene Ring

Chromatographic Analysis: Purity Assessment

Chromatographic methods are essential for determining the purity of the compound by separating it from starting materials, by-products, or degradation products.

A. High-Performance Liquid Chromatography (HPLC)

HPLC with UV/Photodiode Array (PDA) detection is well-suited for analyzing non-volatile impurities in diterpenoids.



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Caption: Experimental workflow for HPLC-PDA analysis.

Protocol: HPLC-PDA

- Sample Preparation: Prepare a stock solution of **Methyl O-methylpodocarpate** at 1.0 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter through a 0.45 μm syringe filter.
- Chromatographic Conditions:
 - System: Agilent 1260 Infinity II or equivalent.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic elution with 75:25 (v/v) Acetonitrile:Water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: PDA detector monitoring at 225 nm and 280 nm.
- Injection Volume: 10 μ L.
- Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

B. Gas Chromatography (GC)

GC is an excellent method for assessing volatile and semi-volatile impurities. The use of **Methyl O-methylpodocarpate** as an internal standard in established methods confirms its suitability for GC analysis.

Protocol: GC-FID/MS

- Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in dichloromethane.
- Chromatographic Conditions:
 - System: Agilent 7890B GC with 5977A MS or FID detector.
 - Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent.
 - Carrier Gas: Helium at 1.0 mL/min.
 - Inlet Temperature: 280 °C.
 - Oven Program: 150 °C (1 min hold), ramp at 15 °C/min to 300 °C (5 min hold).
 - Detector: FID at 310 °C or MS (scan mode, m/z 40-500).

- Analysis: Purity is determined by area percent calculation (FID). Impurities can be tentatively identified by their mass spectra (MS).

Summary of Characterization Data

The table below consolidates the key analytical data points for the definitive identification of **Methyl O-methylpodocarpate**.

Technique	Parameter	Observed Value
¹ H NMR	Key Chemical Shifts (ppm)	1.05 (s, 3H), 1.29 (s, 3H), 3.66 (s, 3H), 3.78 (s, 3H), 6.82 (m, 3H)
MS (EI)	Molecular Ion [M] ⁺ • (m/z)	302
MS (EI)	Base Peak (m/z)	227
IR	C=O Stretch (cm ⁻¹)	1710
IR	Aromatic C=C Stretch (cm ⁻¹)	1605, 1500
UV-Vis	Predicted λ _{max} (nm)	~280, ~225
Phys. Prop.	Melting Point (°C)	129-131

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